Enavogliflozin Enavogliflozin Enavogliflozin is under investigation in clinical trial NCT06399835 (Enavogliflozin vs. Pioglitazone on Glucose and Atherosclerosis).
ENAVOGLIFLOZIN is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.
A novel sodium-glucose cotransporter 2 inhibitor; under clinical development for type 2 diabetes mellitus treatment
Brand Name: Vulcanchem
CAS No.: 1415472-28-4
VCID: VC0527106
InChI: InChI=1S/C24H27ClO6/c25-19-15(9-12-1-3-13(4-2-12)14-5-6-14)10-17(16-7-8-30-23(16)19)24-22(29)21(28)20(27)18(11-26)31-24/h1-4,10,14,18,20-22,24,26-29H,5-9,11H2/t18-,20-,21+,22-,24+/m1/s1
SMILES: Array
Molecular Formula: C24H27ClO6
Molecular Weight: 446.9 g/mol

Enavogliflozin

CAS No.: 1415472-28-4

Cat. No.: VC0527106

Molecular Formula: C24H27ClO6

Molecular Weight: 446.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Enavogliflozin - 1415472-28-4

Specification

CAS No. 1415472-28-4
Molecular Formula C24H27ClO6
Molecular Weight 446.9 g/mol
IUPAC Name (2S,3R,4R,5S,6R)-2-[7-chloro-6-[(4-cyclopropylphenyl)methyl]-2,3-dihydro-1-benzofuran-4-yl]-6-(hydroxymethyl)oxane-3,4,5-triol
Standard InChI InChI=1S/C24H27ClO6/c25-19-15(9-12-1-3-13(4-2-12)14-5-6-14)10-17(16-7-8-30-23(16)19)24-22(29)21(28)20(27)18(11-26)31-24/h1-4,10,14,18,20-22,24,26-29H,5-9,11H2/t18-,20-,21+,22-,24+/m1/s1
Standard InChI Key KORCWPOBTZTAFI-YVTYUBGGSA-N
Isomeric SMILES C1CC1C2=CC=C(C=C2)CC3=CC(=C4CCOC4=C3Cl)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O
Canonical SMILES C1CC1C2=CC=C(C=C2)CC3=CC(=C4CCOC4=C3Cl)C5C(C(C(C(O5)CO)O)O)O
Appearance Solid powder

Introduction

Chemical Properties and Structure

Enavogliflozin (DWP-16001) is a small-molecule drug with the molecular formula C24H27ClO6 and a molecular weight of 446.9 g/mol . Its chemical structure contains a chlorinated aromatic ring system that contributes to its selective SGLT2 inhibitory properties.

Physical and Chemical Characteristics

PropertyValue
Molecular FormulaC24H27ClO6
Molecular Weight446.9 g/mol
CAS Number1415472-28-4
Solubility (25°C)DMSO ≥ 60 mg/mL; Water solubility: 2.5 mg/mL
Storage ConditionsPowder: -20°C (3 years); 4°C (2 years)
In solvent: -80°C (6 months); -20°C (1 month)

Table 1: Physical and chemical properties of enavogliflozin

Pharmacological Mechanism of Action

Enavogliflozin functions as a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor with oral activity . SGLT2 is predominantly expressed in the proximal tubule of the kidney and is responsible for approximately 90% of glucose reabsorption from the glomerular filtrate. By inhibiting SGLT2, enavogliflozin reduces glucose reabsorption in the kidney, thereby increasing urinary glucose excretion and lowering blood glucose levels independent of insulin secretion or action.

Selectivity and Potency

Enavogliflozin demonstrates high selectivity for SGLT2 with potency comparable to other SGLT2 inhibitors such as dapagliflozin, empagliflozin, and ipragliflozin . This selective inhibition minimizes off-target effects while maximizing therapeutic efficacy in managing hyperglycemia.

Pharmacokinetics and Metabolism

Absorption and Bioavailability

Enavogliflozin is rapidly absorbed after oral administration with high bioavailability. Studies using physiologically based pharmacokinetic modeling techniques predict an absorption fraction of 0.866 . Animal studies have demonstrated oral bioavailability of 84.5–97.2% in mice and 56.3–62.1% in rats .

Metabolism

Enavogliflozin is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4 and CYP2C19, resulting in several metabolites:

  • M1: Formed through monohydroxylation in the dihydrobenzofuran group

  • M2: Produced by monohydroxylation in the cyclopropyl group

  • M3 and M4: Result from further hydroxylation of M1 and M2 via CYP3A

  • Three glucuronide metabolites have also been identified in hepatocytes

Human studies involving multiple administrations of enavogliflozin (0.1–2 mg) for 14 days showed that M1 and M2 levels in plasma were approximately 20–25% and 1–6% of parent enavogliflozin, respectively .

Distribution in Tissues

A significant study on tissue distribution of enavogliflozin in mice revealed varied distribution patterns across organs:

TissueDistribution PatternAUC Ratio (Tissue/Plasma)
KidneysHigher than plasmaVariable based on dose
Lungs and HeartSlightly higher than plasma1.672 to 1.954
Testes and SpleenLower than plasmaApproximately 0.5
Liver, Stomach, IntestinesVariableDose-dependent

Table 2: Tissue distribution patterns of enavogliflozin in mice

The elimination half-life (T1/2) of enavogliflozin varies by tissue, with longer elimination observed in testes compared to plasma, while spleen elimination rates were similar to plasma .

Clinical Efficacy

Glycemic Control

Enavogliflozin has demonstrated significant efficacy in improving glycemic control in patients with type 2 diabetes mellitus.

Monotherapy Efficacy

A 24-week, multicentre, randomized, double-blind, placebo-controlled Phase III trial in Korean patients with T2DM inadequately controlled with diet and exercise showed impressive results:

ParameterEnavogliflozin 0.3 mgPlaceboP-value
Placebo-adjusted mean change in HbA1c-0.99% (95% CI -1.24%, -0.74%)-<0.0001
Patients achieving HbA1c <7.0%71%24%<0.0001
Placebo-adjusted mean change in FPG-40.1 mg/dL-<0.0001
Placebo-adjusted mean change in body weight-2.5 kg-<0.0001

Table 3: Clinical efficacy of enavogliflozin monotherapy in 24-week Phase III trial

Long-term Efficacy

A 52-week extension study of the above Phase III trial demonstrated sustained glycemic benefits:

ParameterMaintenance Group (52 weeks of enavogliflozin)Switch Group (Placebo→Enavogliflozin)
Change in HbA1c from baseline-0.9% (p<0.0001)-0.7% (p<0.0001)
Change in FPG from baseline-24.9 mg/dL (p<0.0001)-18.0 mg/dL (p=0.002)
Patients achieving HbA1c ≤7.0%69.4%65.4%
Change in urine glucose-to-creatinine ratio+84.9 g/g (p<0.0001)+67.1 g/g (p<0.0001)
Change in body weight-3.5 kg (p<0.0001)-3.8 kg (p<0.0001)

Table 4: Long-term efficacy of enavogliflozin in the 52-week extension study

Comparative Efficacy vs. Dapagliflozin

Recent studies have suggested that enavogliflozin demonstrates superior blood glucose-lowering effects compared to dapagliflozin in type 2 diabetes patients with mild renal impairment . The ENHANCE-D study, a double-blind, randomized, comparator-active trial, confirmed these findings when both agents were added to metformin plus gemigliptin treatment .

Effects on Metabolic Parameters

Beyond glycemic control, enavogliflozin therapy has demonstrated beneficial effects on various metabolic parameters:

  • Significant decrease in blood pressure

  • Reduction in low-density lipoprotein cholesterol and triglycerides

  • Increase in high-density lipoprotein cholesterol

  • Improvement in homeostasis model assessment of insulin resistance

Cardiovascular Effects

Preliminary research indicates potential cardiovascular benefits of enavogliflozin. Follow-up echocardiography in one study demonstrated significant reductions in:

  • Left ventricular end-diastolic volume index (LVEDVI): -9.6 mL/m² (p=0.043)

  • Left ventricular end-systolic volume index (LVESVI): -1.6 mL/m² (p=0.043)

  • Left atrial volume index (LAVI): -7.4 mL/m² (p=0.043)

  • N-terminal pro-brain natriuretic peptide (NT-proBNP): -64.5% reduction (p=0.043)

These findings suggest potential cardioprotective effects that warrant further investigation.

Table 5: Safety profile of enavogliflozin in the 52-week extension study

Notably, neither frequent urination nor polyuria—common adverse effects associated with SGLT2 inhibitors—were reported during treatment with enavogliflozin 0.3 mg in either group .

Current Clinical Development and Future Directions

Enavogliflozin continues to be investigated in ongoing clinical trials to expand its therapeutic applications:

  • NCT06399835: A study comparing enavogliflozin vs. pioglitazone on glucose control and atherosclerosis

  • Potential applications in diabetic retinopathy based on preclinical and early clinical findings

  • Exploration of cardioprotective effects, with promising early results on cardiac parameters

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